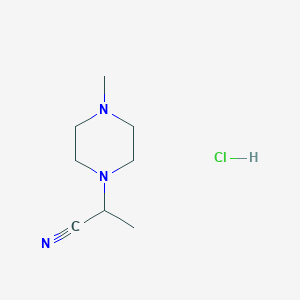

2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride

CAS No.: 1221725-29-6

Cat. No.: VC2817674

Molecular Formula: C8H16ClN3

Molecular Weight: 189.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221725-29-6 |

|---|---|

| Molecular Formula | C8H16ClN3 |

| Molecular Weight | 189.68 g/mol |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)propanenitrile;hydrochloride |

| Standard InChI | InChI=1S/C8H15N3.ClH/c1-8(7-9)11-5-3-10(2)4-6-11;/h8H,3-6H2,1-2H3;1H |

| Standard InChI Key | HVLHAMGGGXIJHX-UHFFFAOYSA-N |

| SMILES | CC(C#N)N1CCN(CC1)C.Cl |

| Canonical SMILES | CC(C#N)N1CCN(CC1)C.Cl |

Introduction

Chemical Identity and Structural Properties

2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride is a nitrile-containing piperazine derivative with considerable pharmaceutical significance. This compound is characterized by specific chemical parameters that define its reactivity and biological interactions.

Basic Chemical Parameters

The compound possesses the following chemical identifiers and properties:

| Parameter | Value |

|---|---|

| CAS Number | 1221725-29-6 |

| Molecular Formula | C8H16ClN3 |

| Molecular Weight | 189.69 g/mol |

| MDL Number | MFCD15209640 |

| SMILES Notation | CC(N1CCN(CC1)C)C#N.Cl |

These parameters, particularly the CAS number 1221725-29-6 and molecular formula C8H16ClN3, provide essential identifiers for laboratory and research applications . The compound's structure features a piperazine ring substituted with a methyl group and a propanenitrile group, which significantly contributes to its chemical behavior and biological activity.

Structural Features and Isomerism

The compound's molecular architecture centers around a piperazine heterocycle, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4. The 4-position nitrogen carries a methyl substituent, while the 1-position nitrogen connects to a propanenitrile group . The compound can exist in enantiomeric forms, with the (2S)-2-(4-methylpiperazin-1-yl)propanenitrile hydrochloride being specifically identified in some research contexts .

The piperazine ring system is particularly important in pharmaceutical chemistry because it serves as a privileged structure that can interact with multiple biological targets. This heterocyclic component enables the compound to participate in hydrogen bonding and other non-covalent interactions with receptors and enzymes in biological systems.

Synthesis and Production Methods

The synthesis of 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride involves specific chemical pathways and reaction conditions that ensure optimal yield and purity.

Laboratory Synthesis

The synthesis typically proceeds through the reaction of 4-methylpiperazine with propanenitrile under controlled conditions. The reaction is commonly conducted in an organic solvent such as dichloromethane, with careful temperature regulation to optimize product formation. The general synthetic pathway can be represented as a nucleophilic substitution reaction where the nitrogen atom of the piperazine ring acts as the nucleophile.

Following the initial reaction, the free base is converted to the hydrochloride salt by treatment with hydrogen chloride, which enhances stability and improves handling characteristics. This salt formation is a common practice in pharmaceutical chemistry to increase water solubility and reduce hygroscopicity of amine-containing compounds.

Industrial Production Considerations

In industrial settings, the production of this compound necessitates scaled-up processes with optimized conditions to achieve high yields and purity levels. The industrial synthesis may incorporate continuous flow chemistry techniques to improve efficiency and reduce waste generation. Purification protocols typically include recrystallization steps to obtain the hydrochloride salt in its pure form, which is essential for pharmaceutical applications.

Quality control measures for industrial production include high-performance liquid chromatography (HPLC) analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to verify structural integrity and purity levels.

Chemical Reactivity and Stability

The chemical behavior of 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride is determined by its functional groups and can be manipulated for various synthetic transformations.

Functional Group Reactivity

The compound contains three key functional groups that determine its chemical reactivity:

-

The nitrile group (C≡N) can undergo various transformations, including hydrolysis to form amides or carboxylic acids, reduction to primary amines, and addition reactions with nucleophiles.

-

The tertiary amine functionality of the piperazine ring can participate in alkylation reactions, oxidation processes, and coordination with transition metals.

-

The secondary amine within the piperazine structure provides an additional reactive site for potential derivatization.

These functional groups allow for the compound to serve as a valuable intermediate in the synthesis of more complex pharmaceutical agents.

Stability Considerations

The hydrochloride salt form enhances the stability of the compound compared to its free base counterpart. The salt form minimizes oxidative degradation and reduces sensitivity to environmental factors such as humidity and temperature fluctuations. Storage recommendations typically include maintaining the compound in tightly sealed containers, protected from light, and stored at controlled temperatures.

Biological Activities and Pharmacological Properties

Research has revealed several significant biological activities associated with 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride and its structural relatives.

Anti-inflammatory Properties

Derivatives of this compound have demonstrated notable anti-inflammatory effects in murine models, suggesting potential applications in treating inflammatory conditions. Studies have shown significant reductions in inflammation markers following administration of these compounds, indicating their ability to modulate inflammatory pathways. The precise mechanism appears to involve inhibition of pro-inflammatory cytokine production, although further pharmacokinetic optimization is needed to enhance oral bioavailability and therapeutic efficacy.

Antimicrobial Activity

The piperazine-containing structure of this compound contributes to potential antimicrobial properties. While specific data on the antimicrobial activity of 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride itself is limited in the provided search results, related piperazine derivatives have demonstrated efficacy against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Structure-Activity Relationships

Understanding the relationship between the chemical structure of 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride and its biological effects provides critical insights for drug development.

Key Structural Features for Biological Activity

The piperazine moiety serves as an important pharmacophore that enables interactions with various biological targets. This structural element is known to facilitate binding to multiple receptor types, particularly those involving neurotransmitters and cell signaling pathways . The methyl substituent on the piperazine ring modifies the electronic properties and steric considerations of the molecule, potentially enhancing selectivity for certain biological targets.

Optimization Strategies

Structural modifications of the parent compound have been explored to enhance specific biological activities. These modifications typically involve:

-

Alterations to the piperazine ring substitution pattern

-

Modifications of the propanenitrile moiety

-

Introduction of additional functional groups to optimize pharmacokinetic properties

Pharmaceutical Applications and Development Status

The compound 2-(4-Methylpiperazin-1-yl)propanenitrile hydrochloride and its derivatives have attracted significant interest in pharmaceutical research and development.

Current Research Applications

The compound serves as an important building block and intermediate in the synthesis of more complex pharmaceutical agents. Its versatile structure allows for incorporation into diverse drug scaffolds targeting various therapeutic areas. Research applications currently focus on:

-

Development of novel JAK inhibitors for treating inflammatory conditions

-

Design of targeted anticancer agents

-

Creation of new antimicrobial compounds to address resistance issues

These research endeavors employ the compound both as a structural component and as a model for studying structure-activity relationships.

| Package Size | Typical Price Range (USD) | Availability |

|---|---|---|

| 50mg | $248.00 | 2-3 weeks lead time |

| 100mg | $357.00 | 2-3 weeks lead time |

| 250mg | $503.00 | 2-3 weeks lead time |

| 500mg | $776.00 | 2-3 weeks lead time |

| 1g | $987.00 | 2-3 weeks lead time |

This pricing structure is representative of specialized research chemicals with pharmaceutical applications .

Quality Specifications

Commercial sources typically provide the compound with specific purity guarantees, often exceeding 95% or 98% purity as determined by analytical methods such as HPLC, NMR, and mass spectrometry. Certificate of Analysis (CoA) documentation usually accompanies research-grade material, confirming identity, purity, and batch-specific analytical results.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume